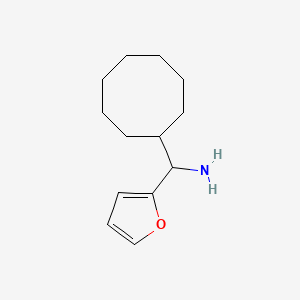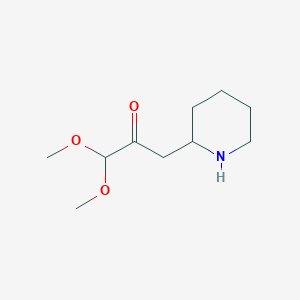
1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains two methoxy groups attached to a propanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one typically involves the reaction of piperidine with a suitable precursor under controlled conditions. One common method involves the reaction of piperidine with 1,1-dimethoxypropan-2-one in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Pyridinyl)propan-2-one: A similar compound with a pyridine ring instead of a piperidine ring.
1,1-Dimethoxypropan-2-one: A simpler compound without the piperidine ring.
Uniqueness
1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one is unique due to the presence of both methoxy groups and the piperidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
1,1-dimethoxy-3-piperidin-2-ylpropan-2-one |
InChI |
InChI=1S/C10H19NO3/c1-13-10(14-2)9(12)7-8-5-3-4-6-11-8/h8,10-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
MSIYMZMMAGACMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)CC1CCCCN1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


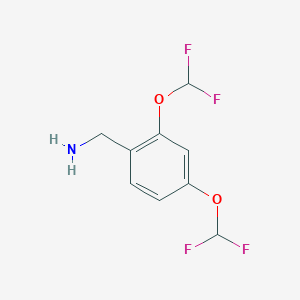
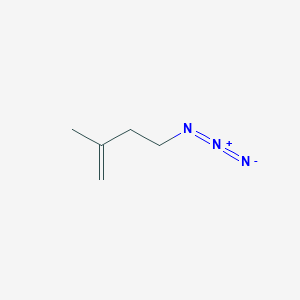

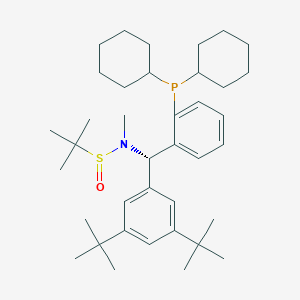
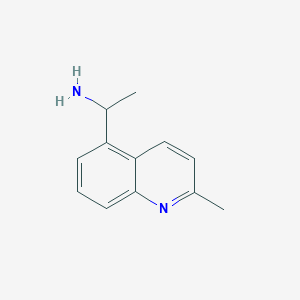

![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13647711.png)

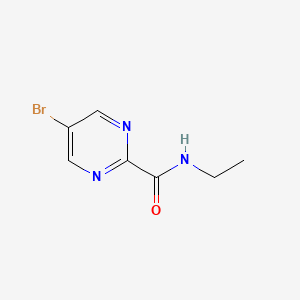

![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)

